An In-depth Technical Guide to (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride (CAS 1417789-77-5)
An In-depth Technical Guide to (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride (CAS 1417789-77-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, principles of molecular pharmacology, and advanced analytical techniques, this document serves as a valuable resource for researchers engaged in the exploration of novel therapeutics targeting the central nervous system (CNS).
Introduction: The Significance of the 3-Arylthiopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure and the stereochemical possibilities offered by substituted pyrrolidines allow for precise interactions with biological targets. Specifically, 3-substituted pyrrolidines have garnered considerable attention for their potent and selective activities at various G-protein coupled receptors (GPCRs) and transporters within the CNS.
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride belongs to the class of 3-arylthiopyrrolidines. The introduction of an arylthio substituent at the 3-position of the pyrrolidine ring, particularly with specific stereochemistry, can significantly influence the compound's pharmacological profile. The methoxy group on the phenyl ring further provides a handle for modulating electronic and steric properties, which can fine-tune receptor binding and pharmacokinetic characteristics. While specific biological data for this exact compound is not extensively published in peer-reviewed literature, its structural motifs suggest a high potential for interaction with key CNS targets, such as dopamine and serotonin receptors, or the vesicular monoamine transporter 2 (VMAT2).[2][3][4][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1417789-77-5 | Internal Database |
| Molecular Formula | C₁₁H₁₆ClNOS | [6] |
| Molecular Weight | 213.70 g/mol (for hydrochloride salt) | [7] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted) | General knowledge |
| Chirality | (R)-enantiomer | Specified |
Synthesis and Manufacturing
The enantioselective synthesis of (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride is critical to ensure the desired pharmacological activity, as different enantiomers can have vastly different biological effects. A plausible and efficient synthetic route involves a two-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine.
Rationale for the Synthetic Approach
The chosen synthetic pathway leverages the well-established and versatile Mitsunobu reaction. This reaction allows for the stereospecific conversion of a secondary alcohol to a thioether with inversion of configuration.[8][9] Starting with (R)-3-hydroxypyrrolidine ensures the formation of the desired (S)-thioether intermediate, which upon deprotection and salt formation yields the target (R)-enantiomer of the final product. The use of a Boc-protecting group for the pyrrolidine nitrogen is essential to prevent side reactions and to ensure the nucleophilicity of the thiol.
Proposed Synthetic Workflow
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[1,3]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Methoxyphenyl)pyrrolidine hydrochloride - Lead Sciences [lead-sciences.com]
- 7. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. byjus.com [byjus.com]
